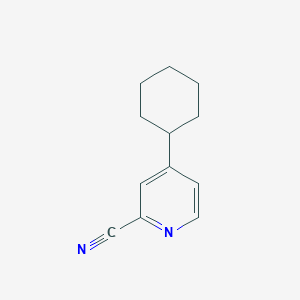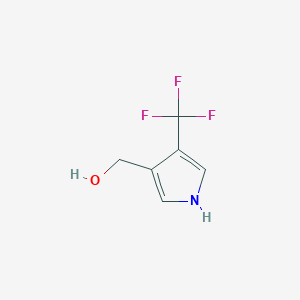
(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a hydroxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol typically involves the reaction of 4-(trifluoromethyl)pyrrole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrrole to the formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of trifluoromethyl-containing compounds with biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Agriculture: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.
Mecanismo De Acción
The mechanism by which (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Bromo-4-(trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Comparison:
- Structural Differences: While (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol contains a pyrrole ring, similar compounds may contain different heterocycles such as pyrimidine or benzene rings.
- Chemical Properties: The presence of different functional groups and heterocycles can lead to variations in reactivity, stability, and biological activity.
- Applications: Each compound may have unique applications based on its specific chemical properties. For example, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol may be more suitable for certain catalytic applications due to the presence of the pyrimidine ring.
Propiedades
Fórmula molecular |
C6H6F3NO |
|---|---|
Peso molecular |
165.11 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5-2-10-1-4(5)3-11/h1-2,10-11H,3H2 |
Clave InChI |
ZPRDPRDEUXQCLS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN1)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)

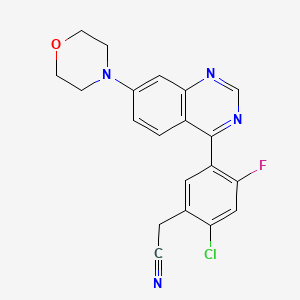

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)

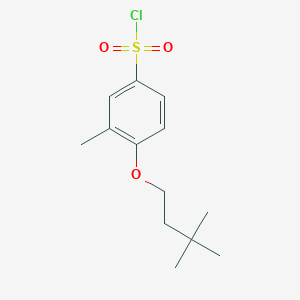
![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
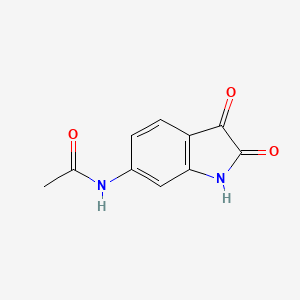
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)
